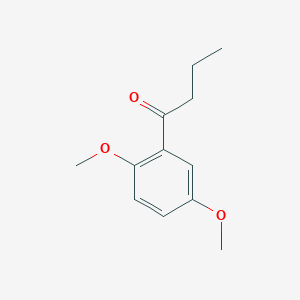
1-(2,5-Dimethoxyphenyl)butan-1-one
Descripción general
Descripción
“1-(2,5-Dimethoxyphenyl)butan-1-one” is a chemical compound with the molecular formula C12H16O3 . It is also known as Ethanone .
Molecular Structure Analysis
The molecular structure of “1-(2,5-Dimethoxyphenyl)butan-1-one” consists of 12 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The InChI code for this compound is "1S/C12H16O3/c1-4-5-12(13)9-6-10(14-2)8-11(7-9)15-3/h6-8H,4-5H2,1-3H3" .Aplicaciones Científicas De Investigación
1. Chemical Synthesis and Analogs
Research by Standridge et al. (1980) explored a series of 2-amino-1-(4-substituted-2,5-dimethoxyphenyl)butanes as analogs of 1-(2,5-Dimethoxyphenyl)butan-1-one, investigating their potential psychotherapeutic utility. This study found low hallucinogenic potential in most analogs, indicating a possible pathway for developing non-hallucinogenic therapeutic agents (Standridge et al., 1980).
2. Interaction with Other Chemicals
Varfolomeev et al. (2015) conducted research on the solvation enthalpy in binary mixtures involving butan-2-one and other compounds like methanol, ethanol, and chloroform. This research provides insights into the specific interactions and enthalpy changes in such mixtures, which could be relevant to understanding the properties and applications of similar compounds like 1-(2,5-Dimethoxyphenyl)butan-1-one (Varfolomeev et al., 2015).
3. Pharmaceutical and Biological Applications
In the field of pharmaceuticals, Chiang et al. (2009) reported on a study combining solution-phase synthesis with in-situ cellular bioassays. They used butan-1-amine, among other compounds, for coupling with carboxylic acids. This methodology could potentially be applied to the synthesis and evaluation of derivatives of 1-(2,5-Dimethoxyphenyl)butan-1-one for biological activity (Chiang et al., 2009).
4. Structural Analysis and Characterization
Masuda et al. (1974) performed X-ray structure analysis on derivatives of 1-(2,5-Dimethoxyphenyl)butan-1-one. This type of research is crucial for determining the molecular configuration and potential applications of such compounds in various fields, including materials science (Masuda et al., 1974).
Propiedades
IUPAC Name |
1-(2,5-dimethoxyphenyl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-4-5-11(13)10-8-9(14-2)6-7-12(10)15-3/h6-8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWSFFYGOMMFTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C=CC(=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethoxyphenyl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



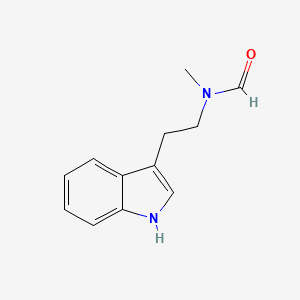
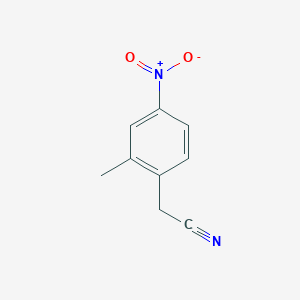
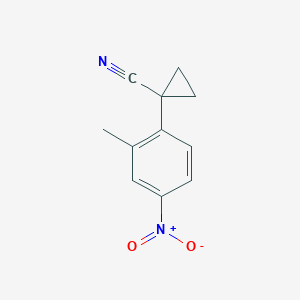
![2-({4-[(3,5-Dimethylanilino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B3144076.png)
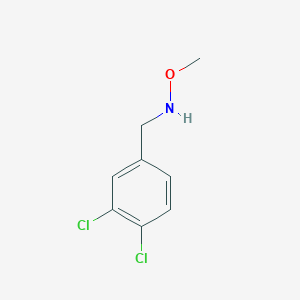
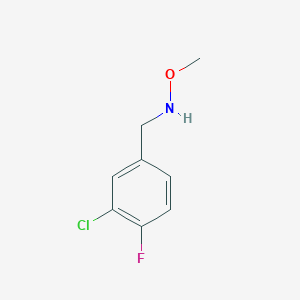

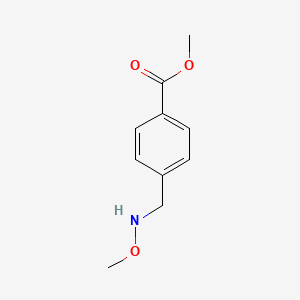
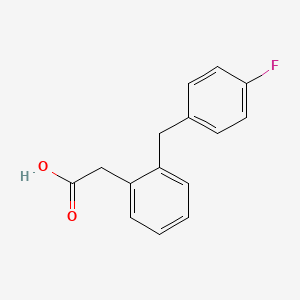
![1-[2-(Chloromethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B3144109.png)
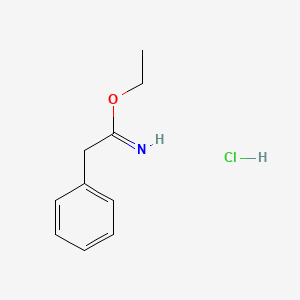
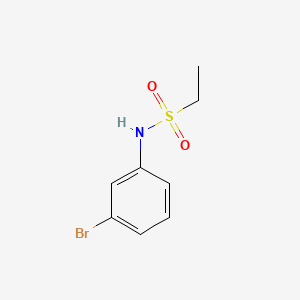
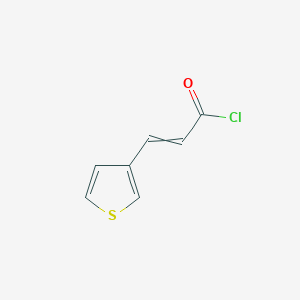
![1,2,3,4-Tetrahydro-2,4-dioxopyrrolo[1,2-a]-1,3,5-triazine-7-carboxylic acid](/img/structure/B3144151.png)